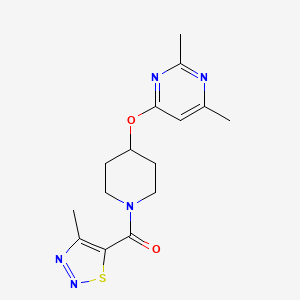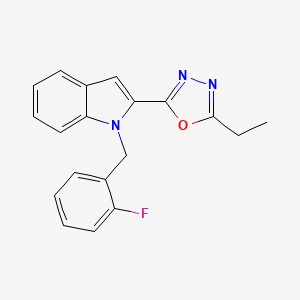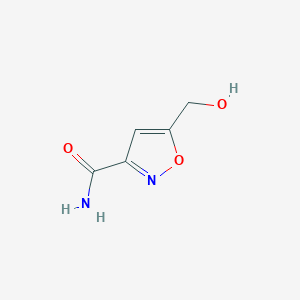
8-Bromo-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-Bromo-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione” is a chemical compound . It’s an intermediate used to prepare selective inhibitors of dipeptidyl peptidase 4 (DPP4) for potential use in the treatment of type 2 diabetes .
Molecular Structure Analysis
The molecular formula of this compound is C12H11BrN6O2S . It’s a derivative of purine, which is a heterocyclic aromatic organic compound .Physical And Chemical Properties Analysis
The compound is a light yellow solid . The molecular weight of the compound is 383.228 .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Synthesis Techniques
The synthesis of various purine diones, including those similar to 8-Bromo-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione, involves complex chemical reactions such as cycloadditions, bromination, and nucleophilic substitution reactions. For instance, the synthesis of 2-Triazolylpyrimido[1,2,3-cd]purine-8,10-diones via 1,3-dipolar cycloadditions demonstrates the complexity and versatility of purine dione chemistry (Šimo, Rybár, & Alföldi, 2000).
Potential Applications
Research into the thiazolo[4,5-d]pyrimidine nucleosides, as potential immunotherapeutic agents, highlights the interest in purine analogues for medical applications. These compounds, by altering a sulfur atom's position in the purine ring, showed significant immunoactivity, suggesting potential uses in enhancing immune responses (Nagahara et al., 1990).
Chemical Reactions and Properties
Ionization and Methylation
The study of purine-6,8-diones' ionization and methylation reactions reveals insights into their chemical behavior, highlighting how different substituents affect their reactivity and potential functionalization (Rahat, Bergmann, & Tamir, 1974).
Unusual Reactions
An interesting study details an unusual reaction of 8-Bromo-3-methyl-7-(thietan-3-yl)3,7-dihydro-1H-purine-2,6-diones with trisamine, leading to unexpected products. This showcases the unpredictable nature of chemical reactions involving purine diones and highlights the importance of experimental validation in synthesis pathways (Khaliullin & Shabalina, 2020).
Wirkmechanismus
This compound is used as an intermediate to prepare selective inhibitors of dipeptidyl peptidase 4 (DPP4) for potential use in the treatment of type 2 diabetes . DPP4 inhibitors work by blocking the action of DPP4, an enzyme which destroys the hormone incretin. Incretins help the body produce more insulin only when it is needed and reduce the amount of glucose being produced by the liver when it is not needed .
Safety and Hazards
Eigenschaften
IUPAC Name |
8-bromo-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN6O2S/c1-19-9-8(10(21)18-13(19)22)20(11(14)17-9)6-3-7-23-12-15-4-2-5-16-12/h2,4-5H,3,6-7H2,1H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTFLSDDKXUHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

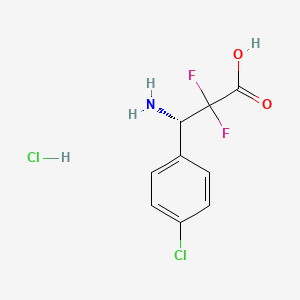

![4-(Difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2668681.png)
![Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2668682.png)
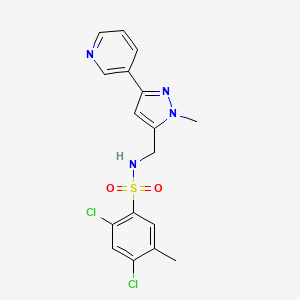
![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)cyclopentyl]methyl]but-2-enamide](/img/structure/B2668686.png)
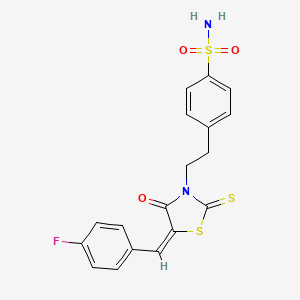
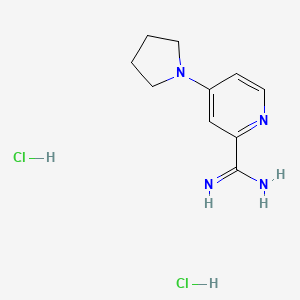
![7-ethyl-5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2668691.png)
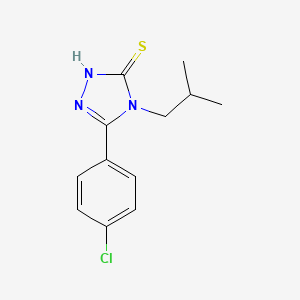
![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide](/img/structure/B2668695.png)
